molecular formula C100H150N20O24 B12387388 Abefolastat tesaroxetan

Abefolastat tesaroxetan

Cat. No.: B12387388
M. Wt: 2016.4 g/mol
InChI Key: KUSHPDNZFGMDOD-MXMGMDFJSA-N
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Preparation Methods

The synthesis of abefolastat tesaroxetan involves the conjugation of sarcophagine with specific ligands that allow for radiolabeling with copper-64. The reaction conditions typically involve room temperature settings, which facilitate the radiolabeling process .

Chemical Reactions Analysis

Abefolastat tesaroxetan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper-64 and various solvents that facilitate the radiolabeling process. The major product formed from these reactions is the radiolabeled this compound, which is used for imaging and therapeutic purposes .

Mechanism of Action

The mechanism of action of abefolastat tesaroxetan involves its binding to PSMA, which is overexpressed in prostate cancer cells. Once bound, the radiolabeled compound allows for imaging and targeted therapy of prostate cancer. The molecular targets include PSMA, and the pathways involved are related to the inhibition of PSMA activity, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Abefolastat tesaroxetan is unique due to its high tumor uptake and retention when radiolabeled with copper-64. Similar compounds include:

    PSMA-617: Another PSMA inhibitor used in prostate cancer research.

    PSMA-11: A compound used for PET imaging of prostate cancer.

    PSMA-1007: A radiolabeled compound used for imaging and therapy of prostate cancer.

Compared to these compounds, this compound offers superior tumor uptake and retention, making it a valuable tool in prostate cancer research .

Properties

Molecular Formula

C100H150N20O24

Molecular Weight

2016.4 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1

InChI Key

KUSHPDNZFGMDOD-MXMGMDFJSA-N

Isomeric SMILES

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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